N-(2-chloro-6-fluorobenzyl)-N-hexylamine
Description
N-(2-Chloro-6-fluorobenzyl)-N-hexylamine is a secondary amine featuring a 2-chloro-6-fluorobenzyl group and a hexyl chain. The 2-chloro-6-fluorobenzyl moiety is a common motif in agrochemicals and pharmaceuticals due to its electron-withdrawing properties, which enhance stability and reactivity .
Properties
Molecular Formula |
C13H19ClFN |
|---|---|
Molecular Weight |
243.75 g/mol |
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]hexan-1-amine |
InChI |
InChI=1S/C13H19ClFN/c1-2-3-4-5-9-16-10-11-12(14)7-6-8-13(11)15/h6-8,16H,2-5,9-10H2,1H3 |
InChI Key |
IAUFVOKMWCLFLH-UHFFFAOYSA-N |
SMILES |
CCCCCCNCC1=C(C=CC=C1Cl)F |
Canonical SMILES |
CCCCCCNCC1=C(C=CC=C1Cl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
The table below compares key parameters of N-(2-chloro-6-fluorobenzyl)-N-hexylamine with similar compounds:
*Note: Parameters for this compound are inferred from analogs.
Key Observations:
- Electron-Withdrawing Effects : The 2-chloro-6-fluorobenzyl group reduces electron density on the amine nitrogen, decreasing basicity compared to unsubstituted benzylamines .
- Stability : Fluorine and chlorine substituents improve resistance to metabolic degradation, as seen in Flumetralin’s use as a stable agrochemical .
Physicochemical Properties
- Boiling Point : n-Hexylamine (unsubstituted) has a boiling point of 126–132°C . The addition of a 2-chloro-6-fluorobenzyl group likely increases boiling point due to higher molecular weight and polarity.
- Solubility : The hexyl chain may reduce water solubility compared to methyl or ethyl analogs, aligning with trends observed in n-hexylamine derivatives .
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